![molecular formula C12H4Cl4O B1201123 1,2,3,4-Tetrachlorodibenzofuran CAS No. 24478-72-6](/img/structure/B1201123.png)
1,2,3,4-Tetrachlorodibenzofuran
Overview
Description
1,2,3,4-Tetrachlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . Most of these compounds are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . 1,2,3,4-Tetrachlorodibenzofuran is an extremely weak basic (essentially neutral) compound . It is a potentially toxic compound .
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrachlorodibenzofuran is C12H4Cl4O . Its average mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .Chemical Reactions Analysis
The reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis
1,2,3,4-Tetrachlorodibenzofuran is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . The properties most important for understanding the environmental behavior of the dioxin and dioxin-like compounds appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .Scientific Research Applications
Bioremediation of Contaminated Sediments
1,2,3,4-TeCDF is used as a model contaminant to examine the potential for microbial reductive dechlorination in contaminated sediments . This process is crucial for the bioremediation of sediments, as it can potentially lead to the complete degradation and mineralization of toxic halogenated compounds. The presence of anaerobic dehalogenating populations in estuarine and marine sediments suggests that many chlorinated and brominated aromatic compounds are readily dehalogenated .
Environmental Pollution Monitoring
The compound serves as an indicator for monitoring environmental pollution, particularly in the context of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Its presence and concentration can reflect the level of industrial pollution and the effectiveness of pollution control measures .
Photocatalytic Degradation Studies
Research has been conducted on the applicability of titanium-based catalysts in the photocatalytic degradation of halogenated organic compounds like 1,2,3,4-TeCDF . These studies are significant for developing new methods to detoxify environments contaminated with persistent toxic compounds.
Development of Advanced Nanomaterials
1,2,3,4-TeCDF is used in the testing of advanced nanocomposites for their ability to decompose dioxin-like materials. This research contributes to the synthesis, characterization, and application of nanomaterials in catalysis .
Understanding the “Halogen Cycle”
The compound is instrumental in fundamental studies that provide an understanding of how dehalogenation processes are incorporated into the natural “halogen cycle.” This knowledge is essential for developing new bioremediation methods for contaminated environments .
Toxicity Reduction in Sediments
Microbial reductive dechlorination of 1,2,3,4-TeCDF in sediments is an important environmental process because it has the potential to decrease the toxicity of PCDD/Fs as lateral chlorines are removed. This reduction in toxicity is vital for the restoration of estuaries and coastal salt marshes .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
1,2,3,4-Tetrachlorodibenzofuran interacts with its target, the Aryl hydrocarbon receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes .
Pharmacokinetics
The pharmacokinetics of 1,2,3,4-Tetrachlorodibenzofuran involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of 1,2,3,4-Tetrachlorodibenzofuran is approximately 60 days in the soil and atmosphere . This long half-life indicates that the compound is persistent in the environment and can accumulate in the food chain, leading to potential human exposure .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrachlorodibenzofuran’s action are complex and can vary depending on the specific context. It is known that dioxins, a group of compounds to which 1,2,3,4-tetrachlorodibenzofuran belongs, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .
Safety and Hazards
Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .
properties
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachlorodibenzofuran | |
CAS RN |
24478-72-6, 30402-14-3 | |
Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorodibenzofurans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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